molecular formula C18H25NO4 B8257145 (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

(S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

Cat. No.: B8257145
M. Wt: 319.4 g/mol
InChI Key: XHWRZYHPSZWQIG-OAHLLOKOSA-N
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Description

(S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety attached to an azepane ring, which is further substituted with a tert-butoxycarbonyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to protect the amine functionality.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of benzoic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
  • (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)phenylacetic acid
  • (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzamide

Uniqueness

(S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is unique due to its specific stereochemistry and the presence of both the azepane ring and the benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-5-4-7-15(12-19)13-8-6-9-14(11-13)16(20)21/h6,8-9,11,15H,4-5,7,10,12H2,1-3H3,(H,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWRZYHPSZWQIG-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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